molecular formula C9H13IN2 B2837297 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole CAS No. 1354704-67-8

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B2837297
CAS No.: 1354704-67-8
M. Wt: 276.121
InChI Key: YSYFAJKNBLSBIQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2 and a molecular weight of 276.12 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. The presence of the cyclopentyl, iodo, and methyl substituents on the pyrazole ring makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with 4-iodo-3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the desired product . The reaction conditions typically involve the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-5-methyl-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-cyclopentyl-4-iodo-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYFAJKNBLSBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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